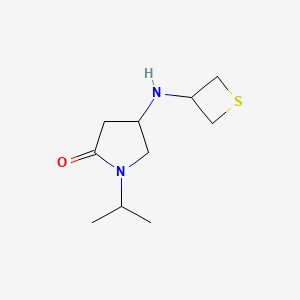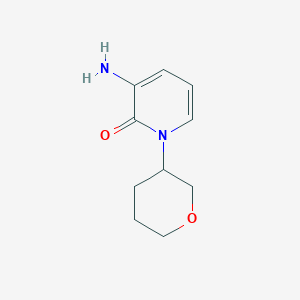
3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes an amino group, an oxan ring, and a dihydropyridinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxan ring, followed by the introduction of the amino group and the dihydropyridinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially leading to new derivatives with unique properties.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include oxidized or reduced derivatives, substituted compounds, and other structurally modified molecules.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: Research into the compound’s potential therapeutic effects, such as its ability to modulate biological pathways or target specific diseases, is ongoing.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Amino-1-(oxan-3-yl)-1,2-dihydropyridin-2-one include:
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-amino-1-(oxan-3-yl)pyridin-2-one |
InChI |
InChI=1S/C10H14N2O2/c11-9-4-1-5-12(10(9)13)8-3-2-6-14-7-8/h1,4-5,8H,2-3,6-7,11H2 |
InChI-Schlüssel |
DNSQAHXNJHBTBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(COC1)N2C=CC=C(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)

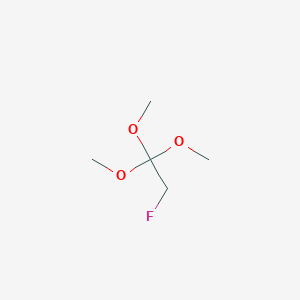
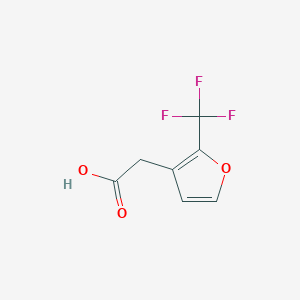
![3-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]aniline](/img/structure/B12945302.png)
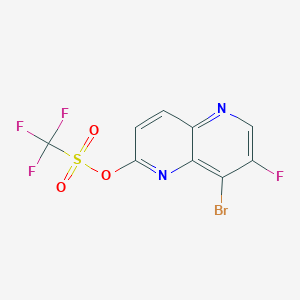
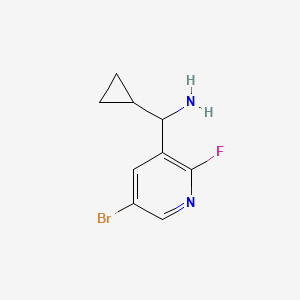
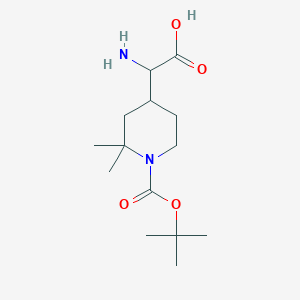
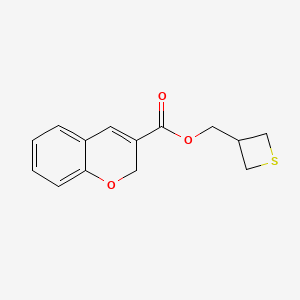
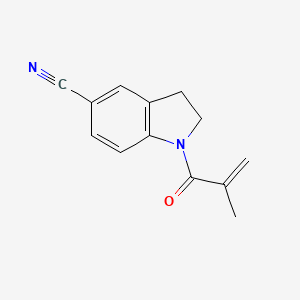
![4-(12-bromo-4-chloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)morpholine](/img/structure/B12945330.png)
![1h-Pyrrolo[2,3-c]pyridine-3-acetic acid,4-methoxy-a-oxo-7-pyrazinyl-](/img/structure/B12945345.png)
